This compound is classified under the 1,2,4-triazole derivatives and is recognized for its biological activities. It has been documented in various chemical databases, including PubChem, where it is listed with the molecular formula and a molecular weight of approximately . Its structural complexity and potential therapeutic applications place it within the realm of bioactive compounds.
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves several key steps:
These synthetic routes are often optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide can be described as follows:
The compound's InChI key is GTKNUMOBIUGYOY-UHFFFAOYSA-N, and its canonical SMILES notation is COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 .
Chemical reactions involving this compound primarily focus on its synthesis and potential transformations:
The mechanism of action for 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is not fully elucidated but is hypothesized to involve:
Research indicates that modifications in substituents can significantly alter the potency and selectivity towards target proteins .
The physical properties of this compound include:
Chemical properties include:
The applications of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide extend into various fields:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3